molecular formula C8H9ClN2O3 B13556152 (2R)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL

(2R)-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-OL

Cat. No.: B13556152
M. Wt: 216.62 g/mol
InChI Key: ZUBSSHDNHDPASN-ZETCQYMHSA-N
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Description

®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. It features a nitro group, a chloro substituent, and an amino alcohol moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol typically involves the reduction of 1-(5-chloro-2-nitrophenyl)ethanone. One common method includes the use of platinum oxide (PtO₂) and charcoal in ethanol under hydrogen atmosphere . The reaction is carried out at room temperature for several hours, followed by filtration and concentration under reduced pressure.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Catalytic Hydrogenation: Platinum oxide (PtO₂), hydrogen gas.

    Reducing Agents: Iron, hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of ketones or aldehydes from the amino alcohol moiety.

Scientific Research Applications

®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(5-chloro-2-nitrophenyl)ethan-1-ol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its chiral nature also adds to its significance in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

(2R)-2-amino-2-(5-chloro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H9ClN2O3/c9-5-1-2-8(11(13)14)6(3-5)7(10)4-12/h1-3,7,12H,4,10H2/t7-/m0/s1

InChI Key

ZUBSSHDNHDPASN-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@H](CO)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

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